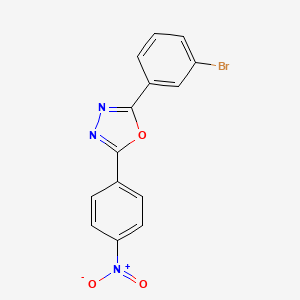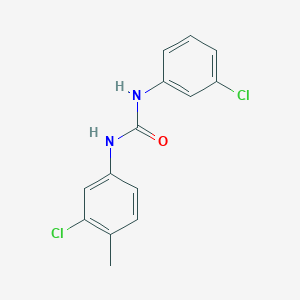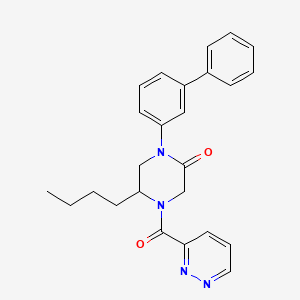![molecular formula C18H18ClN3O5S B5588138 N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588138.png)
N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules similar to the specified compound often involves multi-step chemical processes, including the use of protective groups, Friedel–Crafts reactions, and novel synthetic routes to achieve high yields. For example, Mizuno et al. (2006) detailed the synthesis of related quinoline derivatives, utilizing methanesulfonyl as a protective group for phenolic hydroxy groups in a Friedel–Crafts reaction, indicating a potential pathway for synthesizing the compound (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of closely related compounds can be characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, Li et al. (2006) synthesized a quinoxaline derivative, revealing its triclinic crystal system and specific bond angles through X-ray diffraction, which could shed light on the structural analysis of our target compound (Li et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonamide derivatives, including their ability to undergo various chemical transformations, are well-documented. For example, Litvinenko et al. (1994) explored the synthesis and reactivity of N-(3-chloro-2-quinoxalyl)arylsulfonamides, demonstrating nucleophilic substitution reactions that could be relevant for the compound (Litvinenko et al., 1994).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in different environments. The detailed analysis of a compound's crystallography, as performed by Li et al. (2006) for a quinoxaline derivative, provides insights into the physical characteristics that could be expected for our target compound (Li et al., 2006).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including their reactivity, stability, and interaction with metals or other chemical species, are of significant interest. Huang et al. (2006) investigated quinolinyl sulfonamides as methionine aminopeptidase inhibitors, highlighting the complex interactions between sulfonamide compounds and metal ions, which could also apply to our target molecule (Huang et al., 2006).
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been used in the synthesis of complex organic molecules, demonstrating its utility in creating novel chemical entities with potential applications in drug development and material science. For instance, Mizuno et al. (2006) described efficient syntheses of metabolites related to the compound, highlighting its role in medicinal chemistry research (Mizuno et al., 2006).
Material Science Applications
- In material science, the compound contributes to the formation of three-dimensional self-assemblies with potential applications in nanotechnology and materials engineering. Shankar et al. (2011) investigated diethyltin(methoxy)methanesulfonate, related to the compound , and its role in forming self-assemblies, which could have implications for designing new materials with specific properties (Shankar et al., 2011).
Pharmacological Research
- In the pharmacological domain, derivatives of the compound have been studied for their potential as enzyme inhibitors, which could lead to the development of new therapeutic agents. Huang et al. (2006) discovered that quinolinyl sulfonamides, closely related to the target compound, serve as potent inhibitors for methionine aminopeptidase, an enzyme involved in various biological processes, indicating its potential in drug discovery (Huang et al., 2006).
Antibacterial Activity
- Furthermore, novel quinoxaline sulfonamides synthesized from related compounds have shown antibacterial activities, suggesting their application in developing new antimicrobial agents. Alavi et al. (2017) demonstrated the synthesis of quinoxaline sulfonamides with significant antibacterial properties, underscoring the potential of such compounds in addressing microbial resistance (Alavi et al., 2017).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5S/c1-27-16-8-7-12(9-13(16)19)22(28(2,25)26)11-18(24)21-10-17(23)20-14-5-3-4-6-15(14)21/h3-9H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISSEMBPCZMEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5588064.png)

![N-benzyl-2-[3-benzyl-2-(4-bromophenyl)-1,3-oxazolidin-4-yl]acetamide](/img/structure/B5588072.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5588088.png)

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5588136.png)
![N,N-dimethyl-2-({[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5588137.png)

![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)
![N-(1-{[1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]carbonyl}piperidin-4-yl)acetamide](/img/structure/B5588150.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5588158.png)
